![molecular formula C19H18N2O5S B2385958 1-Acetyl-3-({[4-(2,5-dioxoazolidinyl)-3-methylphenyl]sulfonyl}amino)benzene CAS No. 946339-81-7](/img/structure/B2385958.png)

1-Acetyl-3-({[4-(2,5-dioxoazolidinyl)-3-methylphenyl]sulfonyl}amino)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds, such as differently substituted sulfonyl amino 1,3,4-oxadiazole and 1,3,4-thiadiazole, involves intramolecular cyclization of thiosemicarbazide in an alkaline medium . The reactions are carried out by the reaction between aromatic carbonyl halide and thiosemicarbazide .Molecular Structure Analysis

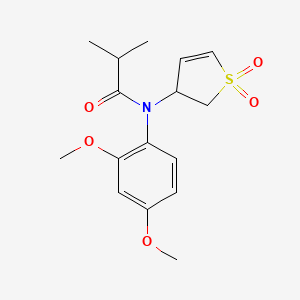

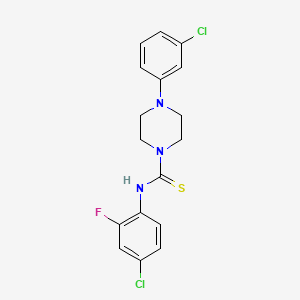

The molecular structure of this compound involves an aromatic ring, a sulfonyl group, and a 2,5-dioxoazolidinyl group. The aromatic ring is a common feature in many organic compounds and is known for its stability .Chemical Reactions Analysis

The compound may undergo electrophilic aromatic substitution, a common reaction for aromatic compounds . This involves the attack of an electrophile at carbon to form a cationic intermediate .Scientific Research Applications

- Applications :

- Antitumor Activity : Some thioureas, including derivatives of this compound, have shown antitumor potential .

- Antiviral and Antimicrobial Properties : Researchers have explored their antiviral, antimicrobial, and antiparasitic effects .

- Ion Sensors : Due to their flexible ligand properties, these compounds can serve as ion sensors .

- Metal Extraction : The presence of both soft and hard donor sites allows them to extract transition metals .

- Antibacterial Effects : Some derivatives of this compound exhibit antibacterial activity against Gram-positive bacteria .

- Binding Modes : Researchers have explored the coordination behavior of these compounds with transition metals .

- Structural Aspects : The structural and conformational features of these thioureas have been discussed .

- Organic Transformations : Acyl thiourea derivatives can undergo organic transformations, leading to other heterocyclic cores .

Medicinal Chemistry and Pharmacology

Biological Activities

Coordination Chemistry

Synthetic Chemistry

Pharmaceutical Development

properties

IUPAC Name |

N-(3-acetylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)-3-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O5S/c1-12-10-16(6-7-17(12)21-18(23)8-9-19(21)24)27(25,26)20-15-5-3-4-14(11-15)13(2)22/h3-7,10-11,20H,8-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PITZSYDFJSIIRN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)C)N3C(=O)CCC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-dichloro-5-fluoro-N-[3-(4-methyl-1,3-thiazol-2-yl)propyl]pyridine-3-carboxamide](/img/structure/B2385877.png)

![2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-methoxyphenyl)acetonitrile](/img/structure/B2385878.png)

![3-Methyl-2-oxo-N-[(1-thiophen-3-ylcyclopropyl)methyl]-1,3-benzoxazole-5-sulfonamide](/img/structure/B2385879.png)

![6-chloro-N-{5,6-dimethylfuro[2,3-d]pyrimidin-4-yl}pyridine-3-carboxamide](/img/structure/B2385887.png)

![(2E)-3-[4-(cyanomethoxy)-3-methoxyphenyl]prop-2-enoic acid](/img/structure/B2385889.png)